molecular formula C10H11NO4 B2761595 2-amino-3-(2H-1,3-benzodioxol-5-yl)propanoic acid CAS No. 33522-63-3

2-amino-3-(2H-1,3-benzodioxol-5-yl)propanoic acid

Cat. No. B2761595
CAS RN: 33522-63-3
M. Wt: 209.201
InChI Key: XHBLRJRZRFZSGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Research has developed various synthetic routes and chemical transformations for compounds structurally related to ABP. These studies focus on understanding the mechanisms involved in forming these compounds and exploring their potential applications in medicinal chemistry and material science.


Molecular Structure Analysis

The ABP molecule contains a total of 28 bonds. There are 17 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aliphatic), and 1 primary amine (aliphatic) .

Scientific Research Applications

Flavor Compounds in Foods
Branched aldehydes derived from amino acids are significant for flavor in both fermented and non-fermented food products. The metabolic conversions influencing the formation of these aldehydes at microbial and food composition levels have been extensively reviewed (Smit et al., 2009).

Pharmacological Effects of Phenolic Acids
Phenolic acids, including Chlorogenic Acid (CGA), exhibit various biological and pharmacological effects such as antioxidant, anti-inflammatory, and neuroprotective activities. These compounds modulate lipid metabolism and glucose regulation, which can aid in treating metabolic disorders (Naveed et al., 2018).

Biomedical Applications of Poly(amino acid)s
Poly(amino acid)s, synthesized either chemically or microbiologically, are noted for their biocompatibility, biodegradability, and potential in drug delivery systems and biomedical materials. Their water solubility and non-toxicity make them suitable for various medical applications (Shih et al., 2004).

Biomass Conversion to Value-Added Chemicals
Studies on the conversion of plant biomass into furan derivatives highlight the potential of these processes in replacing non-renewable hydrocarbon sources. The synthesis of value-added chemicals from biomass derivatives is crucial for developing sustainable materials and fuels (Chernyshev et al., 2017).

Highly Branched Polymers for Biomedical Use
Highly branched polymers based on poly(amino acid)s, including dendrimers, dendrigrafts, and hyperbranched polymers, have been reviewed for their synthesis and potential in gene and drug delivery. Their small size and structural features make them ideal candidates for non-viral gene delivery vectors and drug delivery systems (Thompson & Scholz, 2021).

properties

IUPAC Name

2-amino-3-(1,3-benzodioxol-5-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c11-7(10(12)13)3-6-1-2-8-9(4-6)15-5-14-8/h1-2,4,7H,3,5,11H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHBLRJRZRFZSGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-3-(2H-1,3-benzodioxol-5-yl)propanoic acid

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